molecular formula C25H22FN5O2 B11186452 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11186452
M. Wt: 443.5 g/mol
InChI Key: HEGSHQGNPAFQLV-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by functionalization to introduce the ethoxy, methyl, and fluorophenyl groups. Common reagents used in these reactions include ethyl iodide, methyl iodide, and fluorobenzene, under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully saturated quinazolinone compounds .

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit DNA synthesis in tumor cells, thereby exerting its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which may enhance its biological activity and specificity. The presence of the fluorophenyl group, in particular, can significantly influence its pharmacokinetic properties and target interactions .

Properties

Molecular Formula

C25H22FN5O2

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H22FN5O2/c1-3-33-18-8-9-21-19(12-18)14(2)28-25(29-21)31-24-27-13-20-22(30-24)10-16(11-23(20)32)15-4-6-17(26)7-5-15/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,27,28,29,30,31)

InChI Key

HEGSHQGNPAFQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

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